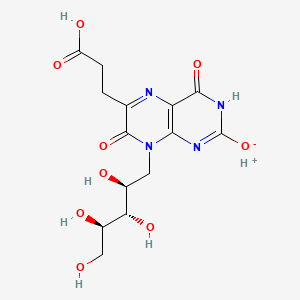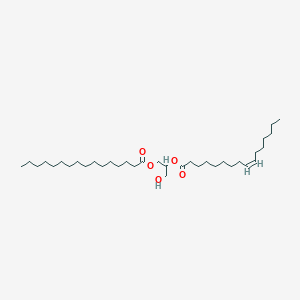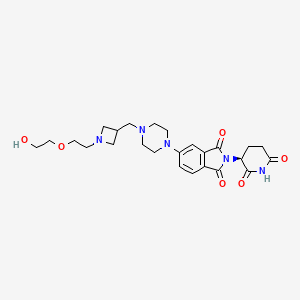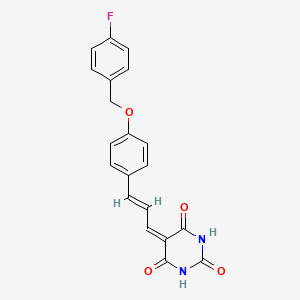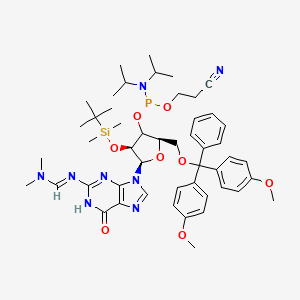
DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is a specialized chemical compound used in the synthesis of RNA oligonucleotides. This compound is part of the phosphoramidite class, which is essential for the chemical synthesis of nucleic acids. The compound’s structure includes a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a cyanoethyl (CE) phosphoramidite group, making it highly suitable for RNA synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite involves multiple steps The starting material is typically a nucleoside, which undergoes protection of the 5’-hydroxyl group with a DMT group The 2’-hydroxyl group is then protected with a TBDMS groupThe reaction conditions often include the use of solvents like acetonitrile and reagents such as tetrazole as an activator .
Industrial Production Methods
Industrial production of DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and performance .
化学反应分析
Types of Reactions
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite primarily undergoes substitution reactions during the synthesis of RNA oligonucleotides. The DMT group is removed under acidic conditions, and the TBDMS group is stable under these conditions but can be removed by fluoride ions .
Common Reagents and Conditions
DMT Removal: Acidic conditions using trichloroacetic acid (TCA) in dichloromethane.
TBDMS Removal: Fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Phosphoramidite Activation: Tetrazole or other activators in acetonitrile.
Major Products
The major products formed from these reactions are the deprotected nucleosides and the extended RNA oligonucleotides, which are further processed for various applications .
科学研究应用
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides for RNA interference (RNAi) and other gene-silencing techniques. It is also used in the development of RNA-based therapeutics and diagnostics. The compound’s ability to produce high-purity RNA oligonucleotides makes it valuable in drug development and molecular biology research .
作用机制
The compound functions by facilitating the chemical synthesis of RNA oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The TBDMS group protects the 2’-hydroxyl group, which is crucial for the stability of the RNA strand. The CE phosphoramidite group enables the formation of phosphodiester bonds between nucleotides, allowing the elongation of the RNA chain .
相似化合物的比较
Similar Compounds
- DMT-2’-O-TBDMS-rU Phosphoramidite
- DMT-2’-O-TBDMS-rC(ac) Phosphoramidite
- DMT-2’-O-TBDMS-rA(bz) Phosphoramidite
Uniqueness
DMT-2’-O-TBDMS-G(dmf)-CE-phosphoramidite is unique due to its specific protective groups and its suitability for RNA synthesis. The combination of DMT, TBDMS, and CE phosphoramidite groups provides a balance of stability and reactivity, making it highly efficient for producing high-quality RNA oligonucleotides .
属性
分子式 |
C49H67N8O8PSi |
|---|---|
分子量 |
955.2 g/mol |
IUPAC 名称 |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1 |
InChI 键 |
RQXRLANMGPTUJP-GSIJBROZSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




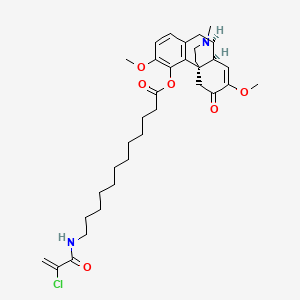

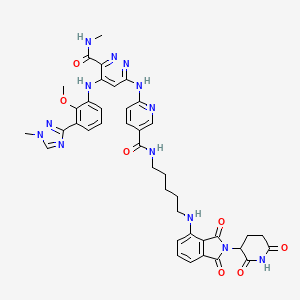
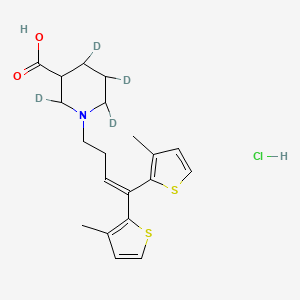
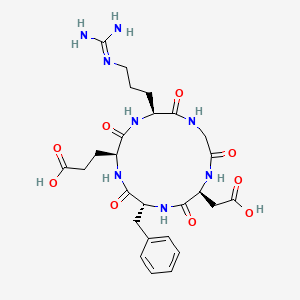

![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
